Deceth-4 phosphate

Description

Contextualizing Deceth-4 Phosphate (B84403) within Surfactant Chemistry and Its Research Significance

Within the classification of surfactants, Deceth-4 phosphate is recognized as an anionic surfactant, specifically belonging to the category of linear alkyl polyoxyethylene ether phosphates saapedia.org. Surfactants are defined by their capacity to diminish the surface or interfacial tension between differing phases, such as liquid-liquid, gas-liquid, or liquid-solid interfaces. This property is a direct consequence of their amphiphilic structure, which facilitates their aggregation into organized structures like micelles in solution and their adsorption at interfacial boundaries.

The research significance of Deceth-4 phosphate is intrinsically linked to its surface-active attributes, which are explored for their potential in diverse applications and for advancing the fundamental understanding of self-assembly processes and interfacial phenomena. Investigations into its properties encompass its efficacy as a cleansing agent, emulsifier, dispersant, solubilizer, anticorrosive, antirust, lubricant, antistatic agent, permeating agent, and wetting agent saapedia.org. The performance of Deceth-4 phosphate can be influenced by variables such as the degree of ethoxylation and the pH of the medium saapedia.org.

Historical Development of Alkyl Phosphate Research and Deceth-4 Phosphate Derivatives

The utilization of phosphoric acid esters, a class encompassing alkyl phosphates, as surfactants has a history extending back to the late 1950s. These compounds have found extensive application as antistatic agents, emulsifiers, wetting agents, and hydrotropes researchgate.net. Historically, the synthesis of phosphate esters typically involved the reaction of alcohols with phosphoric anhydride (B1165640) or polyphosphoric acid researchgate.net. More contemporary approaches have led to the development of hybrid reagents for their commercial synthesis researchgate.net.

Deceth-4 phosphate represents a specific derivative within the broader family of alkyl phosphate surfactants, distinguished by its decyl alcohol-derived hydrophobic chain and an average of four ethylene (B1197577) oxide units. Ongoing research in the field of alkyl phosphates includes the synthesis and characterization of novel derivatives, such as monofluoroalkyl phosphate surfactants, and the study of their surface activities acs.org. The sustained interest in these compounds is partly driven by the pursuit of surfactants with milder properties and improved environmental profiles researchgate.netresearchgate.net.

Scope and Objectives of Academic Inquiry into Deceth-4 Phosphate Systems

Academic research concerning Deceth-4 phosphate systems primarily aims to elucidate its fundamental chemical and physical characteristics, its behavior in solution, and its interactions with other substances and interfaces. The scope of such inquiry typically includes:

Synthesis and Characterization: Developing and refining synthetic methodologies for Deceth-4 phosphate and related derivatives, along with comprehensive characterization of their molecular structures and purity hodoodo.com.

Solution Properties: Studying key solution parameters such as the critical micelle concentration (CMC), the nature of aggregates formed, and phase behavior in various solvent systems.

Interfacial Phenomena: Investigating its adsorption kinetics and thermodynamics at different interfaces, including liquid-air, liquid-liquid, and liquid-solid boundaries.

Formulation Science: Examining its function and effectiveness in diverse formulations, such as emulsions and dispersions, and understanding its compatibility and interactions with other components google.comgoogleapis.com.

Structure-Property Relationships: Establishing correlations between structural variations (e.g., alkyl chain length, degree of ethoxylation, counter-ion) and the resulting surfactant properties and performance.

The overarching objectives of these academic pursuits are to deepen the understanding of the molecular mechanisms underpinning the surfactant activity of Deceth-4 phosphate, to develop predictive models for its behavior in complex systems, and to inform the rational design of novel materials and formulations that leverage its unique properties.

Overview of Major Research Domains Pertinent to Deceth-4 Phosphate

The primary research domains relevant to Deceth-4 phosphate reflect its versatility as a surfactant and its potential utility across various scientific and industrial sectors. These domains include:

Colloid and Interface Science: This foundational area focuses on the behavior of Deceth-4 phosphate at interfaces and its ability to form colloidal structures such as micelles and vesicles nih.govcnr.it. Research in this domain is critical for understanding and predicting its performance in applications involving emulsions, foams, and dispersions.

Materials Science: Deceth-4 phosphate and related alkyl phosphates are explored for their potential applications in materials science, including their use as plasticizers or as constituents in the development of functional materials . This may involve research into incorporating Deceth-4 phosphate into polymer matrices or composite materials to modify their physical or chemical properties.

Formulation Chemistry: A significant area of research involves the incorporation of Deceth-4 phosphate into various formulations, including those relevant to industrial processes. Research focuses on optimizing its performance as an emulsifier, dispersant, and solubilizer in complex chemical systems google.comgoogleapis.com.

Environmental Chemistry: Investigations may be conducted to assess the environmental impact and biodegradability of Deceth-4 phosphate, aligning with the growing emphasis on developing sustainable chemical products and processes saapedia.org.

Industrial Chemistry: Research in this domain is directed towards optimizing the synthesis and large-scale production of Deceth-4 phosphate and evaluating its effectiveness in specific industrial applications, such as enhanced oil recovery or as an additive to prevent kogation in inkjet inks researchgate.netgoogle.com.

These research domains are often interconnected, with fundamental insights gained from studies in colloid and interface science frequently informing and guiding applied research in materials science and formulation chemistry.

Data Table Example (Illustrative - based on general surfactant properties and search findings):

Specific detailed quantitative data tables exclusively focused on Deceth-4 phosphate were not extensively found within the defined search constraints (which excluded safety/application-specific data). However, the following table provides an illustration of the kind of data that is typically generated and analyzed in academic research on surfactants like Deceth-4 phosphate. This data is usually obtained through experimental measurements.

| Property | Typical Observation for Alkyl Ether Phosphates (Illustrative) | Relevance to Research |

| Critical Micelle Concentration (CMC) | Value is dependent on factors like chain length and temperature | Defines the concentration threshold for micelle formation, impacting solubilization and other properties. |

| Surface Tension at CMC | Significantly lower than the solvent's surface tension | Quantifies the efficiency of the surfactant in reducing surface energy. |

| Krafft Point | Temperature below which solubility is limited by crystal formation | Important for determining the effective temperature range for applications. |

| pH of 1% Solution | Tends to be acidic in its protonated form saapedia.org | Influences the degree of ionization of the phosphate group and thus its behavior. |

| Solubility in Water | Varies from slightly soluble to soluble depending on structure saapedia.org | Determines the suitability for aqueous formulations and processes. |

Detailed Research Findings Example (Illustrative - based on search findings about alkyl phosphates):

Research on the broader class of alkyl phosphates, which includes Deceth-4 phosphate, has provided insights into their self-assembly characteristics. For example, studies have investigated the self-assembly of phosphate amphiphiles, such as decyl phosphate (a related compound lacking the ethoxylation), particularly in the presence of co-surfactants like alkanols nih.gov. These investigations aim to understand the mechanisms of formation and the properties of self-assembled structures, including vesicles, and how these are influenced by factors such as pH and the inclusion of co-surfactants nih.gov. The critical vesicle concentration (CVC), a parameter indicating the concentration required for vesicle formation, can be determined nih.gov. Furthermore, studies involving the encapsulation and permeability of marker molecules, such as dyes, are conducted to evaluate the functional attributes of these self-assembled systems nih.gov.

Properties

CAS No. |

52019-36-0 |

|---|---|

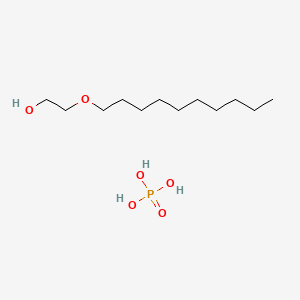

Molecular Formula |

C12H29O6P |

Molecular Weight |

300.33 g/mol |

IUPAC Name |

2-decoxyethanol;phosphoric acid |

InChI |

InChI=1S/C12H26O2.H3O4P/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4) |

InChI Key |

DKELNUBFYRNPMB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCCO.OP(=O)(O)O |

Canonical SMILES |

CCCCCCCCCCOCCO.OP(=O)(O)O |

Appearance |

Solid powder |

physical_description |

Liquid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deceth-4 phosphate; Deceth-6 phosphate; PEG-4 Decyl ether phosphate; PEG-6 Decyl ether phosphate; |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Deceth 4 Phosphate

Established Synthetic Routes for Alkyl Ethoxy Phosphate (B84403) Esters

The preparation of alkyl ethoxy phosphate esters, including Deceth-4 phosphate, typically involves the reaction of an ethoxylated alcohol with a phosphating agent researchgate.netresearchgate.net. The choice of phosphating agent and reaction conditions significantly influences the composition of the final product, particularly the ratio of mono- to diesters researchgate.netresearchgate.net.

Phosphorylation Reactions of Ethoxylated Alcohols

Phosphorylation of ethoxylated alcohols can be achieved using various reagents. Common phosphating agents include phosphoric anhydride (B1165640) (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) researchgate.netresearchgate.netgoogle.com.

Using Phosphorus Pentoxide (P₂O₅): This method generally yields a mixture of mono- and dialkyl phosphates. The reaction involves the addition of P₂O₅ to the ethoxylated alcohol. researchgate.netresearchgate.net

Using Polyphosphoric Acid (PPA): PPA is a concentrated form of phosphoric acid. researchgate.net Reaction with alcohols using PPA can produce mixtures with a high monoalkyl phosphate content, although it may also result in a significant amount of residual phosphoric acid. google.com

Using Phosphorus Oxychloride (POCl₃): This method involves the reaction of the alcohol with POCl₃, followed by hydrolysis of the intermediate. cir-safety.org This route can also lead to mixtures of mono- and diesters. cir-safety.org

The reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, play a crucial role in determining the outcome of the phosphorylation, including the conversion rate and the selectivity towards mono- or diester formation researchgate.netresearchgate.net.

Optimization Parameters in Deceth-4 Phosphate Synthesis

Optimizing the synthesis of Deceth-4 phosphate focuses on achieving a desired mono- to diester ratio and minimizing impurities such as residual alcohol and unreacted phosphating agent. Key parameters include:

Molar Ratio of Reactants: The ratio of the ethoxylated alcohol (Deceth-4) to the phosphating agent affects the mono-/diester ratio. A higher molar ratio of alcohol to phosphating agent typically favors the formation of the monoester. researchgate.net

Temperature: Reaction temperature influences the rate of reaction and potentially the selectivity.

Reaction Time: Adequate reaction time is necessary for sufficient conversion of the starting materials.

Phosphating Agent: The choice of phosphating agent has a significant impact on the product distribution and the presence of byproducts. researchgate.netresearchgate.netgoogle.com

Solvent (if used): While some methods are solvent-free, the use of a solvent can affect reaction homogeneity and control. researchgate.net The requirement for high purity, particularly for cosmetic applications, necessitates rigorous removal of solvents and other impurities.

Achieving a high monoalkyl phosphate content is often desired for certain applications, particularly in surfactant formulations for personal hygiene cleansers, due to superior performance characteristics google.com.

Novel Approaches and Sustainable Synthesis Strategies

Research into more environmentally friendly and efficient synthesis methods for phosphate esters, including those structurally related to Deceth-4 phosphate, is ongoing.

Enzymatic Synthesis and Biocatalytic Pathways

While direct enzymatic synthesis of alkyl ethoxy phosphate esters like Deceth-4 phosphate is not extensively reported in the provided search results, enzymatic methods are being explored for the synthesis of other phosphorylated compounds. For instance, enzymes have been used in the synthesis of enantiopure phosphorus catalysts and isotopically labeled isoprenoid diphosphates researchgate.netnih.gov. Enzymatic phosphorylation typically involves kinases and a phosphate donor google.com. The application of biocatalysis to the synthesis of surfactants and related compounds is an area of interest for developing milder and more selective processes.

Reaction Kinetics and Thermodynamics in Deceth-4 Phosphate Formation

Phosphorylation reactions involving alcohols and phosphorus reagents are typically condensation reactions, often requiring elevated temperatures or catalysts to achieve reasonable reaction rates. The reaction mechanism can vary depending on the phosphating agent used. For instance, phosphorylation with P₂O₅ or PPA involves complex reaction networks leading to mixtures of mono-, di-, and potentially triesters, along with unreacted starting materials and byproducts researchgate.netresearchgate.net.

Studies on the hydrolysis of alkyl phosphates provide some insight into the stability and reactivity of the phosphate ester linkage. The rate of hydrolysis can be influenced by factors such as pH and temperature ttu.eecdnsciencepub.com. While hydrolysis is the reverse reaction of formation (involving water), understanding its kinetics can provide clues about the stability of the formed phosphate ester bond under various conditions.

The equilibrium of the phosphorylation reaction will depend on the specific reactants and conditions. To drive the reaction towards product formation, strategies such as using an excess of one reactant or removing a byproduct (like water in condensation reactions) are often employed.

While specific kinetic and thermodynamic parameters for Deceth-4 phosphate synthesis are not detailed, the general understanding of phosphorylation chemistry provides a framework for analyzing its formation.

Purification and Isolation Techniques for Research-Grade Deceth-4 Phosphate

Obtaining research-grade Deceth-4 phosphate often requires purification and isolation techniques to separate the desired product from unreacted starting materials, by-products (such as residual phosphoric acid or unreacted Deceth-4), and potentially other phosphate ester species (like different degrees of ethoxylation or varying mono-/di-ester ratios).

While specific detailed protocols for the purification of research-grade Deceth-4 phosphate were not extensively found in the search results, general chemical purification methods applicable to surfactants and organic phosphates would be relevant. These techniques can include:

Extraction: Differential solubility of the product and impurities in various solvents can be exploited for liquid-liquid extraction to isolate the desired compound.

Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) could be employed to separate components based on their polarity or other chemical properties. Preparative HPLC has been mentioned in the context of purifying related glycolipids, suggesting its potential utility for separating complex mixtures of surfactants like phosphate esters. googleapis.com

Crystallization: If Deceth-4 phosphate can be obtained in a solid form or converted to a salt that crystallizes, this technique could be used for purification. The reported physical state ranging from liquid to solid suggests crystallization might be feasible under specific conditions or for certain compositions (e.g., higher purity or specific ester ratios). saapedia.org

Washing: Washing the crude product with specific solvents can help remove soluble impurities while retaining the desired compound.

Filtration: Used to remove solid impurities or separate solid product from liquid phases.

The solubility properties of Deceth-4 phosphate (slightly soluble to soluble in water) saapedia.org would influence the choice of solvents and techniques used for extraction and chromatography. The acidic nature of phosphate esters (pH of a 1% solution is typically 1.0-3.0) saapedia.org might necessitate pH adjustment during purification steps.

Commercial availability of "Contract Purification" services for chemical compounds like Deceth-4 phosphate suggests that standard laboratory-scale purification techniques are applicable, although the specific methods employed by such services are not publicly detailed. The goal of purification for research-grade material is typically to achieve a high level of purity for accurate characterization and experimental use.

Data Tables

Based on the available information, a table summarizing some physical and chemical indexes can be presented.

| Property | Value (Liquid Form) | Test Method (if specified) | Source |

| Appearance | Colorless to pale yellow liquid to paste to solid | (1) | saapedia.org |

| Solubility in Water | Slightly soluble to soluble | - | saapedia.org |

| Actives (%) | ≥ 90.0 | GB/T 13173 | saapedia.org |

| pH (25°C, 1% solution) | 1.0 - 3.0 | GB/T 6368, ISO 4316 | saapedia.org |

Note: (1) refers to a note in the source document regarding appearance.

Advanced Analytical and Spectroscopic Characterization of Deceth 4 Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. For Deceth-4 phosphate (B84403), various NMR techniques can provide detailed information about the alkyl chain, the ethylene (B1197577) oxide units, and the phosphate group.

Proton (¹H) NMR spectroscopy can provide information about the different types of hydrogen atoms present in the Deceth-4 phosphate molecule. Signals corresponding to the decyl chain protons (methyl, methylene (B1212753) groups), the ethylene oxide unit protons (-OCH₂CH₂-), and the terminal -CH₂O- protons linked to the phosphate group can be observed and integrated to determine the average number of ethylene oxide units and confirm the presence of the alkyl chain. nih.gov

Carbon-13 (¹³C) NMR spectroscopy is valuable for identifying the distinct carbon environments within the molecule. The chemical shifts of the carbon atoms in the decyl chain, the ethylene oxide units, and the carbon directly attached to the phosphate ester linkage provide further confirmation of the structure and can help differentiate between various components in the mixture. nih.gov

While specific ¹H and ¹³C NMR data for Deceth-4 phosphate were not found in the search results, general applications of these techniques to fatty alcohol ethoxylates and phosphate esters are well-established for structural analysis. nih.gov

Phosphorus-31 (³¹P) NMR spectroscopy is particularly useful for the analysis of phosphate esters as it directly probes the phosphorus atom. p2infohouse.orgnih.govgoogle.com This technique can provide crucial information about the nature of the phosphate group, specifically the ratio of mono- and diesters, and the presence of any residual free phosphoric acid. p2infohouse.orgnih.govhodoodo.com

The chemical shifts in ³¹P NMR are highly sensitive to the chemical environment of the phosphorus atom. Different forms of phosphate esters and phosphoric acid resonate at distinct chemical shifts, typically referenced to an external standard like 85% phosphoric acid (assigned a chemical shift of 0 ppm). p2infohouse.org

Based on studies of similar alkyl phosphate esters, typical ³¹P NMR chemical shift ranges can be expected for the different phosphate species in Deceth-4 phosphate:

| Species | Typical ³¹P NMR Chemical Shift (ppm) (vs. 85% H₃PO₄) |

| Free Phosphoric Acid | ~ +2.9 |

| Monoalkyl Phosphate | ~ 0 to +2 |

| Dialkyl Phosphate | ~ -2 to +1 |

| Trialkyl Phosphate | ~ -1 to +2 |

Quantitative ³¹P NMR can be performed using appropriate acquisition parameters (e.g., inverse gated decoupling) to determine the relative proportions of monoester, diester, and free phosphoric acid in the sample. google.comhuji.ac.il This is essential for characterizing the composition of the Deceth-4 phosphate product, which is typically a mixture. p2infohouse.org

Proton and Carbon-13 NMR in Phosphate Ester Analysis

Mass Spectrometry (MS) Techniques for Molecular and Oligomer Analysis

Mass spectrometry is a highly sensitive technique for determining the molecular weight of compounds and obtaining structural information through fragmentation. For Deceth-4 phosphate, MS is invaluable for identifying the different ethoxymer homologues present and characterizing the alkyl chain and phosphate head group.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and ionic compounds like surfactants and phosphate esters. huji.ac.il In ESI-MS, Deceth-4 phosphate molecules, particularly the anionic phosphate forms, can be detected as charged species, often as deprotonated molecules ([M-H]⁻) or as adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), depending on the mobile phase composition and the presence of salts. nih.govnih.gov

Since Deceth-4 phosphate is a mixture of ethoxymer homologues (with varying numbers of ethylene oxide units, averaging around 4), the ESI-MS spectrum would typically show a series of peaks. Each peak in the series would correspond to a different ethoxymer, with a mass difference of approximately 44 Da (the molecular weight of an ethylene oxide unit, -CH₂CH₂O-) between adjacent peaks. This allows for the determination of the distribution of ethoxymer homologues in the sample. nih.govresearchgate.net

The nominal mass of a Deceth-4 phosphate monoester with exactly 4 ethylene oxide units and a C10 alkyl chain (C₁₀H₂₁O(CH₂CH₂O)₄P(O)(OH)₂) would be approximately 416 g/mol . However, commercial products are mixtures, and the average molecular weight might be reported. nih.gov The observed m/z values in the ESI-MS spectrum would correspond to the ionized forms of these various homologues.

Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting selected ions from the ESI-MS spectrum and analyzing the resulting fragment ions. nih.govresearchgate.net This technique can help confirm the structure of the alkyl chain, the number of ethylene oxide units in a specific homologue, and the presence of the phosphate group.

Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS. When a selected precursor ion (e.g., a protonated or deprotonated molecule of a Deceth-4 phosphate homologue) undergoes CID, it breaks down into smaller fragment ions. The fragmentation patterns of alkyl ethoxylate phosphates typically involve the cleavage of ether bonds in the ethylene oxide chain, as well as fragmentation related to the alkyl chain and the phosphate group. Analyzing these fragment ions can provide definitive evidence for the molecular structure of the different components in the Deceth-4 phosphate mixture. acs.orgacs.org

Electrospray Ionization (ESI-MS) for Deceth-4 Phosphate Identification

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for separating the complex mixture of homologues and isomers present in Deceth-4 phosphate, allowing for purity assessment and individual component analysis.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is widely used for the analysis of surfactants and phosphate esters. researchgate.netuts.edu.auualberta.canih.gov Reversed-phase LC is commonly employed, where components are separated based on their hydrophobicity. ualberta.ca Since Deceth-4 phosphate is a mixture of ethoxymer homologues with varying alkyl chain lengths and degrees of ethoxylation, LC can separate these components based on both the length of the alkyl chain and the number of ethylene oxide units. nih.govresearchgate.net

Coupling LC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful approach that combines the separation capabilities of LC with the identification and quantification power of MS. nih.govresearchgate.netgoogle.com LC-MS allows for the detection and identification of individual ethoxymer homologues and potentially mono- and diesters within the Deceth-4 phosphate sample. LC-MS/MS can provide even higher selectivity and sensitivity, enabling the analysis of complex mixtures and trace impurities. nih.govgoogle.comservice.gov.uk

Gas chromatography (GC) can also be used for the analysis of alkyl phosphates, although derivatization might be necessary to increase the volatility of the less volatile phosphate ester components. nih.govresearchgate.netchemsrc.com GC coupled with mass spectrometry (GC-MS) can provide detailed information about the volatile components and potential impurities in the sample. nih.gov Comprehensive two-dimensional gas chromatography (GC x GC) offers enhanced separation power for complex mixtures. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-ionic and ionic surfactants, including alcohol ethoxylates and their phosphate esters researchgate.netresearchgate.netrsc.orgresearchgate.netthermofisher.comepa.govumweltbundesamt.de. HPLC is well-suited for separating the different oligomers present in Deceth-4 phosphate based on their varying alkyl chain length (decyl) and, more significantly, the number of ethoxy groups.

The detection of alcohol ethoxy phosphates by HPLC often requires specialized detectors because they may lack strong chromophores for UV detection selerity.com. Common detectors used for this class of compounds include:

Evaporative Light Scattering Detector (ELSD): A universal detector that detects analytes by nebulizing the HPLC eluent, evaporating the solvent, and scattering light off the resulting solid particles. This provides a response proportional to the mass of the analyte.

Charged Aerosol Detector (CAD): Another universal detector that converts the analyte into charged particles, which are then detected by an electrometer. CAD typically offers better sensitivity and a wider dynamic range compared to ELSD.

Refractive Index (RI) Detector: A universal detector that measures changes in the refractive index of the eluent caused by the presence of analytes. RI detectors are less sensitive and not suitable for gradient elution.

Mass Spectrometry (MS): Coupling HPLC with Mass Spectrometry (LC-MS or LC-MS/MS) is a powerful approach for the detailed characterization of alcohol ethoxy phosphates. MS provides molecular weight information, allowing for the identification and quantification of individual oligomers within the mixture researchgate.netresearchgate.netresearchgate.netepa.govumweltbundesamt.deresearchgate.net. Electrospray ionization (ESI) is a common ionization technique for these polar compounds researchgate.netepa.govresearchgate.net. LC-MS/MS can provide enhanced selectivity and sensitivity through the use of multiple reaction monitoring (MRM) epa.govumweltbundesamt.de.

Derivatization techniques can also be employed to improve the detectability of alcohol ethoxy phosphates, particularly when using UV detection. For example, derivatization of the terminal hydroxyl group in alcohol ethoxylates with reagents like phenyl isocyanate or 2-furoyl chloride allows for detection in the UV range researchgate.netresearchgate.net. While Deceth-4 phosphate is a phosphate ester and not a free alcohol ethoxylate, similar derivatization strategies targeting other functional groups or coupled with hydrolysis might be considered depending on the specific analytical goal.

Research findings on similar alcohol ethoxylates demonstrate the capability of HPLC-MS to separate and identify oligomers with varying degrees of ethoxylation and alkyl chain lengths researchgate.netresearchgate.netresearchgate.netepa.govresearchgate.net. For instance, studies on dodecanol (B89629) ethoxylates (C12) showed the separation and detection of oligomers with 1 to 9 ethoxy groups using LC-MS researchgate.net. The application of these methods to Deceth-4 phosphate would similarly allow for the determination of its oligomeric distribution, providing insights into the synthesis and properties of the mixture.

Gas Chromatography (GC) for Volatile By-products

Gas Chromatography (GC) is typically used for the analysis of volatile and semi-volatile compounds. While Deceth-4 phosphate itself is not sufficiently volatile for direct GC analysis due to its relatively high molecular weight and polar phosphate group, GC is a crucial technique for monitoring volatile by-products and impurities that may be present in the compound.

The most common volatile impurities associated with ethoxylated compounds are residual ethylene oxide (EO) and 1,4-dioxane (B91453) iarc.frnih.govpittcon.orgmedistri.swissshimadzu.com. Ethylene oxide is a reactant in the ethoxylation process, and 1,4-dioxane can be formed as a cyclic dimer during this reaction. Both are of regulatory concern.

Headspace GC is a widely used technique for the determination of residual volatile compounds like ethylene oxide and 1,4-dioxane in surfactants iarc.frnih.govpittcon.orgmedistri.swiss. In this method, the sample is placed in a sealed vial and heated, allowing the volatile components to partition into the headspace gas phase. An aliquot of the headspace gas is then injected into the GC system for separation and detection.

Flame Ionization Detection (FID) is commonly used for the detection of ethylene oxide and 1,4-dioxane by GC pittcon.orgmedistri.swiss. More sensitive detection can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which provides both quantitative and qualitative information through the mass spectra of the eluting compounds rsc.orgiarc.fr. Nitrogen Phosphorus Detection (NPD) can also be used for the analysis of phosphorus-containing compounds, although its primary application for Deceth-4 phosphate would likely be indirect or for specific volatile phosphorus by-products if present nih.gov.

GC methods for residual ethylene oxide in ethoxylated surfactants have been developed with detection limits as low as 1.0 ppm (w/w) nih.gov. Studies have validated GC-FID methods for quantifying residual ethylene oxide and 1,4-dioxane at ppm levels in ethoxylated fatty alcohols, demonstrating good linearity, accuracy, and precision pittcon.org.

While direct GC analysis of Deceth-4 phosphate is not common, GC plays an essential role in ensuring the purity and quality of the product by quantifying potentially harmful volatile impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and provide structural information about molecules. Both techniques probe the vibrational modes of a molecule, but they are based on different principles and provide different selection rules for active vibrations.

For Deceth-4 phosphate, IR and Raman spectroscopy can be used to confirm the presence of key functional groups characteristic of its structure:

Phosphate Group (P-O): Phosphate esters exhibit characteristic vibrational modes associated with the stretching and bending of P-O bonds. In IR spectra, strong absorption bands are typically observed in the region of 950-1100 cm⁻¹ (asymmetric and symmetric stretching vibrations) and 430-600 cm⁻¹ (bending vibrations) mdpi.comresearchgate.net. Raman spectroscopy also shows bands in similar regions, providing complementary information about the phosphate moiety mdpi.comspectroscopyonline.com. Studies on various phosphate esters and inorganic phosphates have detailed these characteristic vibrations mdpi.comresearchgate.netspectroscopyonline.comudayton.eduscirp.org.

Ether Linkages (C-O-C): The ethoxy units in Deceth-4 phosphate contain ether linkages. Asymmetric stretching vibrations of the C-O-C group typically appear in the IR spectrum between 1050 and 1150 cm⁻¹.

Alkyl Chain (C-H, C-C): Vibrations related to the decyl alkyl chain, such as C-H stretching (around 2800-3000 cm⁻¹) and C-C stretching and bending modes, are also observed in both IR and Raman spectra.

Hydroxyl Group (O-H): Depending on the degree of phosphation (mono- or diester) and the presence of residual unreacted alcohol ethoxylate, O-H stretching vibrations (around 3200-3600 cm⁻¹) might be observed, although in fully reacted and dried phosphate esters, these signals would be minimal udayton.edu.

IR spectroscopy is generally more sensitive to vibrations that cause a significant change in dipole moment, while Raman spectroscopy is more sensitive to vibrations that cause a significant change in polarizability. This complementarity makes the combined use of IR and Raman spectroscopy powerful for a more complete vibrational analysis.

Analysis of the IR and Raman spectra of Deceth-4 phosphate would involve identifying the characteristic bands corresponding to the phosphate head group, the ether linkages of the ethoxy chain, and the decyl alkyl chain. Shifts in peak positions or changes in intensity can provide information about the molecular environment and potential interactions. Studies on the interaction of phosphate esters with surfaces, for example, have utilized IR and Raman spectroscopy to identify the formation of surface phosphate layers mdpi.comspectroscopyonline.comudayton.edu.

While specific IR or Raman spectra solely for Deceth-4 phosphate were not found, the general principles of applying these techniques to characterize the functional groups in phosphate esters and ethoxylated compounds are well-established.

Thermal Analysis Techniques in Deceth-4 Phosphate Studies

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. This technique is used to study thermal transitions such as glass transitions, melting, crystallization, and solid-solid transitions.

For a surfactant like Deceth-4 phosphate, which is a mixture of oligomers and may exist in different physical forms (e.g., solid, paste), DSC can provide information on its thermal transitions. The glass transition temperature (Tg), if observed, indicates the temperature below which the material becomes rigid and brittle. Melting points or ranges can be observed for crystalline or semi-crystalline components. The presence of multiple peaks or broad transitions in a DSC thermogram can reflect the polydisperse nature of the ethoxylated compound.

Studies on other ethoxylated compounds and polymers have utilized DSC to investigate their thermal transitions and how these transitions are affected by factors such as the degree of ethoxylation or the presence of additives mdpi.com. While specific DSC data for Deceth-4 phosphate were not found, DSC analysis would typically involve heating the sample through a defined temperature range and observing any endothermic (melting, glass transition) or exothermic (crystallization) events. The temperatures and enthalpies associated with these transitions provide insights into the physical state and thermal properties of Deceth-4 phosphate.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a controlled temperature range. TGA is primarily used to evaluate the thermal stability of a material and to study its decomposition behavior.

For Deceth-4 phosphate, TGA can determine the temperature at which significant mass loss occurs, indicating the onset and stages of thermal decomposition. The TGA thermogram typically shows the percentage of weight loss as a function of temperature. Multiple steps in the weight loss curve can correspond to the sequential degradation of different parts of the molecule, such as the loss of water, the decomposition of the ethoxy chain, and the breakdown of the phosphate head group.

Studies on ethoxy-containing compounds and phosphate esters have used TGA to assess their thermal stability scirp.orgmdpi.comresearchgate.netresearchgate.net. For example, TGA analysis of polymeric ionic liquids with ethoxy units showed distinct phases of weight loss at different temperature ranges, attributed to different decomposition processes mdpi.com. The thermal stability of phosphate esters has also been investigated using TGA, often in the context of their performance as lubricants or additives at high temperatures scirp.org.

TGA analysis of Deceth-4 phosphate would involve heating the sample from room temperature to a high temperature (e.g., 800-1000 °C) under an inert atmosphere (e.g., nitrogen) or in air. The resulting thermogram would show the thermal decomposition profile, including the onset temperature of decomposition, the temperatures of maximum decomposition rate, and the amount of residual mass (ash) at the final temperature. This information is crucial for determining the maximum processing or application temperature for Deceth-4 phosphate and understanding its degradation behavior.

While specific TGA data for Deceth-4 phosphate is not presented here from the search results, the application of TGA to phosphate esters and ethoxylated materials is well-documented, providing a framework for how this technique would be applied to study the thermal decomposition of Deceth-4 phosphate.

Data Table: Representative Analytical Parameters for Deceth-4 Phosphate Characterization (Hypothetical)

| Analytical Technique | Parameter Measured | Typical Information Obtained |

| HPLC | Retention Time, Peak Area | Oligomer distribution (number of EO units), Purity assessment |

| GC (Headspace) | Retention Time, Peak Area | Residual Ethylene Oxide and 1,4-Dioxane levels |

| IR Spectroscopy | Absorption Peak Positions and Intensities | Identification of Phosphate (P-O), Ether (C-O-C), Alkyl (C-H) groups |

| Raman Spectroscopy | Scattering Peak Positions and Intensities | Identification of Phosphate (P-O), Ether (C-O-C), Alkyl (C-H) groups |

| DSC | Transition Temperatures (°C), Enthalpies (J/g) | Glass transition, Melting point(s), Crystallization behavior |

| TGA | Weight Loss (%), Temperature (°C) | Thermal decomposition profile, Thermal stability, Residual mass |

Interfacial Science and Colloidal System Research Involving Deceth 4 Phosphate

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Surfactants in aqueous solutions self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC) csfarmacie.czuni-potsdam.denepjol.info. This process is driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize contact with water, while the hydrophilic head groups remain in contact with the aqueous phase nepjol.info.

Experimental Determination of CMC for Deceth-4 Phosphate (B84403)

The CMC of a surfactant can be determined experimentally by measuring a physicochemical property of the solution that undergoes a significant change at the point of micelle formation. Common methods include surface tension measurements, conductivity, and fluorescence spectroscopy csfarmacie.czuni-potsdam.denepjol.infonbu.ac.in.

While specific experimental data for the CMC of Deceth-4 phosphate was not extensively found in the immediate search results, the principles of CMC determination for ionic and nonionic surfactants, to which Deceth-4 phosphate is related (being an ethoxylated alkyl phosphate), are well-established. Surface tension measurements involve plotting surface tension against the logarithm of the surfactant concentration; the CMC is indicated by a break point in the plot where the surface tension reaches a plateau uni-potsdam.denepjol.info. Conductivity measurements are applicable to ionic surfactants, showing a change in the slope of the conductivity versus concentration plot above the CMC due to the reduced mobility of ions within micelles compared to free monomers uni-potsdam.denbu.ac.inuniba.sk.

Studies on similar alkyl phosphates or ethoxylated surfactants provide insight into the expected behavior of Deceth-4 phosphate. For instance, the CMC of ionic surfactants is influenced by factors such as temperature, pressure, and the presence of electrolytes or organic additives csfarmacie.cz. Nonionic surfactants generally form aggregates at lower concentrations compared to ionic surfactants of comparable size, and their aggregation behavior is less sensitive to added salt due to the absence of repelling charges in the head groups nbu.ac.in. Deceth-4 phosphate, having both an ethoxylated chain (nonionic character) and a phosphate group (anionic character, depending on pH), would exhibit behavior influenced by both aspects.

Theoretical Models for Micelle Formation of Alkyl Phosphates

Theoretical models for micelle formation aim to describe the thermodynamics and kinetics of the self-assembly process. These models often consider the balance between the hydrophobic effect driving aggregation and the repulsive forces between the head groups nepjol.infonbu.ac.in.

For ionic surfactants like alkyl phosphates, theoretical models often incorporate electrostatic interactions between the charged head groups and counterions nbu.ac.in. The phase separation model and the mass-action model are two common approaches used to describe micelle formation nbu.ac.in. The phase separation model treats micelles as a separate phase in equilibrium with the monomers, while the mass-action model considers micellization as a series of association equilibria.

The structure of the surfactant, including the alkyl chain length and the nature of the head group, significantly influences micelle size, shape, and aggregation number acs.orgplos.org. Theoretical models can help predict how variations in these structural parameters affect micellization. For example, increasing the alkyl chain length generally leads to a decrease in CMC and an increase in aggregation number due to stronger hydrophobic interactions plos.org. The presence of ethylene (B1197577) oxide units in the head group, as in Deceth-4 phosphate, adds complexity, as the hydration of the ethylene oxide chain also plays a role in the self-assembly process. Implicit solvent simulations have been used to model micelle formation of phosphocholines, considering van der Waals forces and desolvation effects acs.org.

Emulsification Mechanisms and Stability in Model Systems

Emulsions are dispersions of one immiscible liquid in another, stabilized by surfactants that reduce the interfacial tension between the two phases cosmileeurope.eucosmileeurope.eunanoscience.com. Deceth-4 phosphate, as an emulsifier, adsorbs at the oil-water interface, forming a barrier that prevents droplet coalescence cosmileeurope.eucosmileeurope.eu.

Role of Deceth-4 Phosphate in Oil-in-Water and Water-in-Oil Emulsions

Deceth-4 phosphate is primarily noted for its use in oil-in-water (O/W) emulsions, particularly in cosmetic formulations guidechem.comcosmileeurope.euatamanchemicals.com. In O/W emulsions, oil droplets are dispersed in a continuous aqueous phase. Surfactants used in O/W emulsions typically have a higher hydrophilic-lipophilic balance (HLB), favoring the curvature of the interfacial film around the oil droplets with the hydrophilic head groups facing the water phase atamanchemicals.com.

The structure of Deceth-4 phosphate, with its ethoxylated phosphate head group, suggests a relatively high HLB, making it suitable for stabilizing O/W emulsions atamanchemicals.com. The decyl chain provides the lipophilic anchor in the oil phase, while the ethoxylated phosphate head group resides in the aqueous phase, creating a stable interface.

While the search results primarily highlight its role in O/W emulsions, the ability of a surfactant to form W/O emulsions depends on its HLB and the properties of the oil and water phases. Surfactants with lower HLB values are generally more effective at stabilizing water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase. Specific research on Deceth-4 phosphate's role in W/O emulsions was not prominently featured in the search results.

Long-Term Emulsion Stability Studies and Interfacial Tension Analysis

Emulsion stability is crucial for product performance and shelf life. Factors affecting emulsion stability include the properties of the surfactant, the composition of the oil and water phases, temperature, and the presence of other additives nanoscience.com. Emulsion breakdown can occur through various mechanisms, such as creaming, sedimentation, flocculation, coalescence, and Ostwald ripening up.ac.za.

Deceth-4 phosphate is reported to enhance emulsion stability guidechem.com. Emulsion stability studies often involve monitoring changes in droplet size distribution and viscosity over time, sometimes under accelerated aging conditions like elevated temperatures up.ac.za. Interfacial tension measurements, typically performed using methods like the pendant drop method, provide insights into the effectiveness of a surfactant in reducing the energy at the oil-water interface, which is a key factor in emulsion formation and stability nanoscience.comup.ac.za. Lowering interfacial tension reduces the work required to create new surface area during emulsification and helps prevent droplet coalescence.

Foam Formation and Stabilization Properties of Deceth-4 Phosphate

Foam is a dispersion of gas bubbles in a liquid, stabilized by surfactants that adsorb at the air-water interface firp-ula.org. Surfactants reduce the surface tension of water, allowing for the formation of foam films, and also provide mechanical strength to these films, preventing bubble collapse firp-ula.org.

Deceth-4 phosphate is mentioned as improving foam formation guidechem.com. Surfactants that are effective foaming agents rapidly adsorb at the air-water interface and form a viscoelastic film that can withstand mechanical stress firp-ula.org. The structure of the surfactant, including the balance between the hydrophobic and hydrophilic parts, influences its ability to create and stabilize foam.

The phosphate head group and the ethoxylated chain of Deceth-4 phosphate would contribute to its surface activity and ability to orient at the air-water interface. The decyl chain would reside in the air phase (hydrophobic interaction), while the polar head group would be in the water phase. The stability of the foam is related to the properties of the interfacial film, including its elasticity and viscosity nanoscience.com. While detailed research findings specifically on the foam stabilization mechanisms and properties of Deceth-4 phosphate were not extensively found, its classification as a surfactant used in personal care products known for foam formation suggests it possesses the necessary structural characteristics for these properties guidechem.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID(s) |

| Deceth-4 phosphate | 104057 (related) |

Note: As indicated by PubChem, a specific CID for Deceth-4 phosphate as a discrete structure is not available nih.gov. CID 104057 is associated with a related CAS number guidechem.comthegoodscentscompany.com.

Data Table Example (Illustrative - Specific data for Deceth-4 Phosphate CMC was not found in the search results):

| Surfactant Type | Alkyl Chain Length | Head Group | Temperature (°C) | CMC (mM) | Method |

| Sodium Alkyl Sulfate | C12 | Sulfate (Ionic) | 25 | ~8 | Surface Tension |

| Nonionic Ethoxylate | C12 | EO ~8 (Nonionic) | 25 | ~0.1 | Surface Tension |

| Dodecylphosphocholine | C12 | Phosphocholine | - | 1.25 | Implicit Simulation acs.org |

(This table provides illustrative examples based on the types of surfactants discussed in the search results and general knowledge of surfactant behavior. Specific experimental data for Deceth-4 phosphate's CMC was not available.)

Data Table Example (Illustrative - Specific data for Deceth-4 Phosphate Emulsion Stability was not found in the search results):

| Emulsifier System | Oil Phase | Aqueous Phase | Emulsion Type | Stability at 60°C (Days) | Notes |

| Pluronic F127 + C12E4 (10 mM) up.ac.za | Mineral Oil | Water | O/W | >48 | Particle size distribution stable |

| Pluronic F127 + C12E4 (1 mM) up.ac.za | Mineral Oil | Water | O/W | ~40 (increasing size) | Droplet size increased over time |

| Trilaureth-4 phosphate + Cosmetic Oil google.com | Cosmetic Oil | Water | O/W | >7 (easily re-formed) | Self-emulsifying base formed emulsion |

(This table provides illustrative examples based on the emulsion stability studies mentioned in the search results. Specific experimental data for Deceth-4 phosphate's emulsion stability was not available.)

Adsorption Phenomena at Solid-Liquid Interfaces

Adsorption at solid-liquid interfaces is a critical aspect of surfactant behavior, influencing processes such as detergency, wetting, and dispersion. Surfactant molecules can adsorb onto solid surfaces, altering the surface properties.

Adsorption Isotherms and Kinetics on Model Substrates

Research into the adsorption of phosphate-containing compounds, which provides insights relevant to Deceth-4 phosphate, often involves studying adsorption isotherms and kinetics on various substrates. Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed onto the solid surface at a constant temperature. Common models used to describe these isotherms include the Langmuir and Freundlich models. The Langmuir model typically assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on heterogeneous surfaces. researchgate.net

Adsorption kinetics, on the other hand, investigates the rate at which adsorption occurs and the mechanisms involved. Kinetic models such as the pseudo-first-order and pseudo-second-order models are frequently applied to analyze experimental data. researchgate.netmdpi.comresearchgate.net The pseudo-second-order model often suggests that the adsorption rate is controlled by a chemical process or chemisorption, while the pseudo-first-order model is more indicative of physisorption or diffusion-controlled processes. researchgate.netresearchgate.net

Studies on the adsorption of phosphate onto various materials, such as magnesium oxide (MgO) and recycled brick waste, have shown that the adsorption process can be well-described by these models. For instance, the adsorption of phosphate onto MgO was found to fit the pseudo-second-order kinetic model, indicating a mixed process of physiosorption and chemisorption. researchgate.net The Freundlich isotherm model better explained the adsorption in this case, suggesting heterogeneous coverage of the MgO surface by phosphate. researchgate.net Similarly, the adsorption of phosphates onto recycled brick particles was adequately described by the Langmuir isotherm, indicating a maximum adsorption capacity, and the kinetic study suggested that adsorption was governed by several mechanisms. mdpi.com

While specific studies focusing solely on the adsorption isotherms and kinetics of Deceth-4 phosphate on defined model substrates like silica (B1680970) or alumina (B75360) were not explicitly found in the search results, the principles and methodologies applied to other phosphate or surfactant adsorption studies are directly relevant. The adsorption behavior of Deceth-4 phosphate would be influenced by factors such as pH, temperature, concentration, and the nature of the substrate surface. For example, the adsorption of phosphate on a novel filter substrate made from drinking water treatment residuals was affected by pH and temperature, with higher temperatures increasing adsorption capacity at pH 7.0. awrcenter.net

Surface Activity and Wetting Properties in Research Contexts

Deceth-4 phosphate is recognized for its surface-active properties. univarsolutions.com Surfactants reduce the surface tension of liquids and the interfacial tension between different phases, which is fundamental to their function as wetting agents and emulsifiers. cosmileeurope.eumst.dk Wetting is the ability of a liquid to maintain contact with a solid surface, and it is crucial in applications like cleaning, coating, and enhanced oil recovery. mst.dkgoogle.com

In research contexts, the surface activity of Deceth-4 phosphate can be assessed by measuring the critical micelle concentration (CMC) and by studying its effect on surface and interfacial tension. Below the CMC, surfactant molecules exist individually in solution, while above the CMC, they aggregate to form micelles. The CMC is an indicator of the efficiency of a surfactant in reducing surface tension.

Deceth-4 phosphate's anionic nature and its ethoxylated chain contribute to its surface activity. It has been identified as a surfactant used in disinfectant formulations, where wetting agents are employed to reduce the surface tension of water, allowing for greater spreading and penetration into surfaces. google.com Its inclusion in such formulations highlights its ability to enhance contact between the liquid and the surface to be treated. google.com

Furthermore, Deceth-4 phosphate is described as an advanced anionic surfactant known for its superior textile wetting properties and hard surface detergency. univarsolutions.com This suggests that research has investigated its performance in facilitating the spreading of water on various surfaces and its ability to aid in the removal of dirt and grime. Its surface activity goes beyond that of conventional hydrotropes, contributing directly to detergency. univarsolutions.com

Rheological Properties of Deceth-4 Phosphate Solutions and Formulations

The rheological properties of solutions and formulations containing Deceth-4 phosphate are important for their processing, stability, and application performance. Rheology is the study of the flow and deformation of matter.

Viscosity and Flow Behavior of Phosphate Surfactant Systems

The viscosity and flow behavior of surfactant solutions, including those containing phosphate surfactants like Deceth-4 phosphate, can be complex and depend on concentration, temperature, shear rate, and the presence of other components. Deceth-4 phosphate itself is described as a liquid with a dynamic viscosity of 900 mPa.s at 20 °C. univarsolutions.com

In aqueous solutions, surfactants can form various structures, such as micelles, which influence viscosity. At low concentrations (below CMC), the viscosity of surfactant solutions is typically close to that of water. As the concentration increases above the CMC, the formation of micelles can lead to a gradual increase in viscosity. At higher concentrations, particularly for some surfactant systems, more complex structures like wormlike micelles or liquid crystalline phases can form, resulting in significant changes in viscosity and potentially leading to non-Newtonian flow behavior (e.g., shear-thinning or shear-thickening).

Research on the rheology of surfactant-polymer formulations, which can include phosphate surfactants, has shown that the addition of surfactants can affect the viscosity of polymer solutions. For example, the addition of anionic surfactants has been observed to reduce the viscosity of polyacrylamide solutions. scielo.org.co This highlights the intricate interactions between different components in complex formulations and their impact on rheological properties.

Studies on the rheological properties of phosphate rock slurry, while not directly about Deceth-4 phosphate solutions, demonstrate the importance of factors like particle size and concentration on viscosity and flow behavior. journalssystem.com At certain concentrations, the slurry exhibited shear-thickening characteristics, while at higher concentrations, it became a pseudoplastic fluid. journalssystem.com These findings underscore the need to consider concentration and potential structural development when examining the rheology of Deceth-4 phosphate systems.

Deceth-4 phosphate has also been used in combination with polymers to control fluid loss in drilling fluids, where the rheological properties are critical for performance. bsee.govresearch-solution.com The addition of surfactants like Deceth-4 phosphate to polymers decreased the total amount of polymers needed to achieve the desired fluid loss control, suggesting a synergistic effect on the fluid's rheology and stability. bsee.govresearch-solution.com

Gelation and Microstructure Formation in Aqueous Solutions

Aqueous solutions of surfactants can undergo gelation and form various microstructures depending on the surfactant concentration, temperature, and the presence of electrolytes or other additives. These microstructures can include micelles, liquid crystalline phases (such as lamellar, hexagonal, or cubic phases), and gels. The formation of these structures is driven by the self-assembly of surfactant molecules.

While specific detailed studies on the gelation and microstructure formation of Deceth-4 phosphate in isolation were not prominently found, the general principles of surfactant self-assembly apply. Phosphate ester surfactants, like Deceth-4 phosphate, with their ionic head group and hydrophobic tail, are capable of forming micelles and potentially more complex liquid crystalline structures at higher concentrations.

The ability of some substances to form viscous solutions or gels by absorbing water readily is a known phenomenon in the context of rheology modifiers. ataman-kimya.com While this specific description was for a polysaccharide, it illustrates that changes in viscosity and the formation of gel-like structures are relevant rheological behaviors in aqueous systems.

Research on model stratum corneum lipids, which include fatty acids and their salts (structurally somewhat related to the hydrophobic tail and anionic head of Deceth-4 phosphate), has shown the formation of stable lamellar systems in water at specific pH ranges and water content. scribd.com This suggests that ionic amphiphilic molecules can self-assemble into ordered layered structures in aqueous environments.

The formation of gels and microstructures in Deceth-4 phosphate solutions would significantly influence their properties in applications such as personal care products, where rheology modifiers are used to achieve desired textures and stability. lubrizol.com The interaction of Deceth-4 phosphate with other ingredients in a formulation, such as polymers or other surfactants, could further influence the self-assembly process and the resulting microstructure and rheology.

For example, in polyurethane foam formulations, the foaming action involves a "cream time" during which the mixture reaches a creamy consistency, indicating changes in viscosity and potentially microstructure formation before the foam sets up. google.com While not directly related to Deceth-4 phosphate's self-assembly in simple aqueous solutions, it illustrates how changes in rheology and structure are integral to the performance of complex formulations.

Molecular Interactions and Self Assembly Research of Deceth 4 Phosphate

Deceth-4 Phosphate (B84403) Interaction with Polyelectrolytes and Biomacromolecules in Research

Interactions between anionic surfactants like Deceth-4 phosphate and charged polymers (polyelectrolytes) or biological macromolecules (biomacromolecules) are typically driven by electrostatic forces, hydrophobic interactions, or a combination of both. While specific studies on Deceth-4 phosphate are not detailed in the provided results, research on other anionic surfactants provides a basis for understanding these interactions.

Complex Coacervation and Phase Separation Phenomena

Complex coacervation is a liquid-liquid phase separation phenomenon that occurs when oppositely charged polyelectrolytes are mixed in aqueous solution researchgate.net. Anionic surfactants can interact with cationic polyelectrolytes, leading to the formation of surfactant-rich coacervate phases. The driving force is primarily electrostatic attraction between the charged head groups of the surfactant and the charged groups on the polymer backbone researchgate.net. Hydrophobic interactions between the surfactant tails and non-polar regions of the polymer can also contribute to the coacervation process. The stability of these coacervates is influenced by factors such as charge density of the polyelectrolyte and surfactant, ionic strength, and pH researchgate.net.

While Deceth-4 phosphate is listed as an emulsifier in cosmetic compositions, its potential to induce phase separation or participate in complex coacervation with suitable cationic polymers or biomacromolecules is plausible given its anionic nature googleapis.comepo.org. The formation of such complexes could influence the rheological properties and stability of formulations containing these components.

Binding Mechanisms with Model Proteins and Peptides in vitro

Anionic surfactants can bind to proteins and peptides through a combination of electrostatic and hydrophobic interactions. Proteins have charged amino acid residues (positively charged lysine, arginine, histidine; negatively charged aspartic acid, glutamic acid) and hydrophobic patches on their surface. Anionic surfactants can bind to positively charged regions on the protein surface via electrostatic attraction. Additionally, the hydrophobic tails of the surfactants can interact with hydrophobic regions of the protein, potentially leading to unfolding or conformational changes in the protein structure.

Research on phosphate-binding proteins and peptides highlights the specific affinity of certain protein motifs for phosphate groups, which could be relevant to the interaction of the Deceth-4 phosphate head group with such biomolecules nih.gov. However, the interaction of an amphiphilic molecule like Deceth-4 phosphate with proteins is more complex than simple ion binding and involves the interplay of both head group and tail interactions. Studies on the binding of other anionic surfactants to model proteins like bovine serum albumin (BSA) have shown cooperative binding, where initial electrostatic interactions are followed by the formation of surfactant micelles bound to the protein, driven by hydrophobic forces.

Vesicle and Liposome (B1194612) Formation from Deceth-4 Phosphate and Related Surfactants

Surfactants, including certain phosphate amphiphiles, can self-assemble into various structures in aqueous solutions, including micelles, vesicles, and liposomes, depending on their concentration, molecular structure, and environmental conditions nih.govgoogle.comnih.gov. Vesicles and liposomes are spherical bilayers that can encapsulate aqueous solutions, making them relevant for encapsulation and delivery applications nih.govuzh.ch.

Research on decyl phosphate, a related phosphate amphiphile, has shown its ability to form bilayer vesicles, particularly at specific pH values nih.gov. The presence of co-surfactants can influence the pH range over which vesicles form and their stability nih.gov.

Structural Characterization of Self-Assembled Aggregates

The self-assembled structures formed by surfactants can be characterized using various techniques, including microscopy (e.g., light microscopy, electron microscopy), dynamic light scattering (DLS) to determine size distribution, and scattering techniques (e.g., small-angle X-ray scattering, small-angle neutron scattering) to investigate internal structure nih.govresearchgate.net.

For Deceth-4 phosphate, depending on concentration and conditions, it would likely form micelles above its critical micelle concentration (CMC). The formation of vesicles or liposomes would typically require specific conditions or the presence of co-lipids or co-surfactants that favor bilayer formation google.comnih.govuzh.ch. The structure of these aggregates (e.g., unilamellar vs. multilamellar vesicles) can be determined through techniques like freeze-fracture electron microscopy researchgate.net.

Permeability and Encapsulation Properties in Model Systems

The permeability of vesicles and liposomes formed from amphiphilic molecules is a critical property for their potential use in encapsulation and controlled release nih.govnih.govresearchgate.netbiorxiv.org. The bilayer membrane acts as a barrier to the diffusion of encapsulated substances. The permeability can be influenced by the lipid or surfactant composition, temperature, and the presence of other molecules that can perturb the membrane structure nih.govnih.gov.

Studies on the permeability of vesicles formed from other phosphate lipids, such as dihexadecyl phosphate (DHP), have investigated the passage of various molecules across the bilayer nih.govnih.gov. These studies often use methods that measure the leakage of encapsulated marker molecules nih.govresearchgate.net. The encapsulation efficiency of vesicles for hydrophilic or lipophilic compounds depends on the compound's solubility and the method of liposome preparation nih.govuzh.chresearchgate.net. Hydrophilic compounds are typically encapsulated in the aqueous core, while lipophilic compounds can reside within the bilayer membrane nih.govuzh.ch.

While direct data on the permeability and encapsulation properties of vesicles specifically formed by Deceth-4 phosphate is not available in the search results, its amphiphilic nature suggests it could potentially form vesicular structures under appropriate conditions, and their permeability and encapsulation capabilities would be subject to similar principles observed for other surfactant and lipid vesicles.

Influence of Environmental Parameters on Molecular Assembly

The self-assembly of surfactants like Deceth-4 phosphate is highly sensitive to environmental parameters such as concentration, temperature, pH, and ionic strength.

Concentration: At low concentrations, surfactants exist as monomers. Above the CMC, they begin to form micelles. At higher concentrations, other liquid crystalline phases, including vesicular phases, can form nih.gov.

Temperature: Temperature can affect the fluidity of the hydrophobic tails and the hydration of the hydrophilic head groups, influencing the shape and stability of self-assembled structures. For some amphiphiles, there is a specific temperature (Krafft point for ionic surfactants) below which solubility and micelle formation are significantly reduced.

pH: For anionic surfactants like Deceth-4 phosphate, pH is a critical parameter because the charge of the phosphate head group can be affected by protonation nih.gov. The pKa values of phosphate groups are typically around 2 and 7 nih.gov. Changes in pH can alter the charge density of the head group, influencing electrostatic repulsion between surfactant molecules and their interactions with charged polymers or biomolecules nih.gov. Research on decyl phosphate shows that vesicle formation is pH-dependent nih.gov.

Ionic Strength: The presence of salts (ionic strength) can screen the electrostatic interactions between charged surfactant head groups and between surfactants and charged polymers or biomolecules. Increased ionic strength generally reduces electrostatic repulsion between surfactant head groups, favoring the formation of aggregates with lower curvature, such as vesicles or lamellar phases researchgate.net. It can also weaken electrostatic attraction between anionic surfactants and cationic species, impacting coacervation and binding phenomena.

While specific data for Deceth-4 phosphate's self-assembly across a range of environmental parameters is not detailed in the provided results, the general principles governing the behavior of anionic surfactants and phosphate amphiphiles would apply.

| Parameter | Influence on Anionic Surfactant Assembly (General) | Potential Relevance to Deceth-4 Phosphate |

| Concentration | Micelle formation above CMC, potential for vesicle/liquid crystal phases at higher concentrations. | Expected to form micelles above CMC; vesicle formation likely dependent on specific conditions/co-components. |

| Temperature | Affects tail fluidity and head group hydration; Krafft point for ionic surfactants. | Temperature would influence aggregation behavior and phase transitions. |

| pH | Affects head group charge (protonation); influences electrostatic interactions. | pH would significantly impact the charge of the phosphate group, affecting self-assembly and interactions. nih.gov |

| Ionic Strength | Screens electrostatic interactions; influences aggregation shape and coacervation. | Increased salt concentration would likely reduce electrostatic repulsion, potentially favoring bilayer formation and affecting interactions with charged species. researchgate.net |

Table: Influence of Environmental Parameters on Anionic Surfactant Assembly

Effect of pH and Ionic Strength on Micellar Structure

The self-assembly behavior and micellar structure of anionic surfactants like Deceth-4 phosphate are significantly influenced by the solution's pH and ionic strength. The phosphate head group of Deceth-4 phosphate can undergo ionization depending on the pH. Changes in the ionization state of the head group alter the electrostatic interactions between surfactant molecules within the aggregate, thereby affecting micelle formation and structure. At lower pH values, the phosphate group may be less ionized, reducing electrostatic repulsion between head groups and potentially favoring the formation of larger or differently shaped aggregates. Conversely, at higher pH values, increased ionization leads to greater electrostatic repulsion, which can influence micelle size and stability. Result indicates that pH, specifically the ionization of the phosphate group, is a variable that affects the stability of such compounds.

Ionic strength, typically controlled by the concentration of added salts, also plays a crucial role. The presence of ions in the solution can screen the electrostatic charges on the surfactant head groups. For anionic surfactants, increasing ionic strength reduces the electrostatic repulsion between the negatively charged phosphate head groups. This screening effect can lead to a decrease in the critical micelle concentration (CMC) and promote the formation of larger or more complex micellar structures. The hydrotropic effect, characteristic of alkyl ether phosphates, is also influenced by ionic strength. slideshare.net Studies on other phosphate-based surfactants, such as fluorocarbon phosphate surfactants, have shown that ionic strength can impact the dynamics of water molecules within reverse micelles, highlighting the sensitivity of phosphate head groups to their ionic environment. rsc.org While general principles regarding the effects of pH and ionic strength on anionic surfactant micelles are well-established, specific detailed research findings and quantitative data tables illustrating these effects directly on the micellar structure of Deceth-4 phosphate were not extensively available in the consulted literature.

Temperature-Dependent Phase Behavior of Deceth-4 Phosphate Systems

Temperature is another critical parameter that influences the self-assembly and phase behavior of surfactant systems. Nonionic and anionic surfactants exhibit changes in solubility and aggregation behavior with temperature variations. For ethoxylated surfactants, such as those containing the "Deceth-" moiety, increasing temperature generally leads to decreased hydration of the ethylene (B1197577) oxide chains, making the surfactant less hydrophilic. This can result in changes in micelle size and shape, and at higher temperatures, may lead to phase separation or the formation of different liquid crystalline phases.

The concept of Phase Inversion Temperature (PIT) is relevant to the temperature-dependent behavior of ethoxylated nonionic and some anionic surfactant systems, particularly in the context of emulsification. slideshare.net PIT is the temperature at which the curvature of the surfactant film in an emulsion or microemulsion inverts, often indicating a transition from oil-in-water to water-in-oil structures or vice versa. While the general principles of temperature affecting the phase behavior of ethoxylated surfactants are known, specific detailed research findings, including data on cloud point or PIT values and comprehensive phase diagrams specifically for Deceth-4 phosphate systems, were not extensively available in the consulted literature. Studies on other phosphate-based surfactant systems have explored temperature-induced structural and dynamic changes in aggregates, indicating the importance of temperature as a factor in their self-assembly. rsc.org

Environmental Fate and Degradation Research of Deceth 4 Phosphate Academic Focus

Biodegradation Pathways and Mechanisms in Controlled Ecosystem Models

Biodegradation is a primary mechanism for the removal of many organic compounds from the environment, driven by the metabolic activities of microorganisms nih.gov. Research into the biodegradation of ethoxylated surfactants, including phosphate (B84403) esters like Deceth-4 phosphate, often involves controlled ecosystem models to simulate natural conditions and observe the degradation process.

Microbial Degradation Kinetics and Identification of Metabolites

Microbial degradation of ethoxylated phosphate esters typically involves the cleavage of both the ethoxy chains and the phosphate ester bond cir-safety.org. The kinetics of this degradation can vary depending on the specific microbial communities present, environmental conditions such as temperature, pH, and oxygen availability, and the concentration and bioavailability of the compound nih.gov. Studies often employ techniques like liquid chromatography-mass spectrometry (LC-MS) to identify intermediate metabolites formed during microbial breakdown. While specific kinetic data and metabolite identification for Deceth-4 phosphate are not extensively detailed in the provided search results, research on similar organophosphate compounds and ethoxylated surfactants provides insights into potential pathways nih.govmdpi.com. For instance, the biodegradation of organophosphate pesticides can involve the cleavage of ester bonds by microbial enzymes, leading to the release of phosphate and other organic molecules nih.gov.

Enzyme-Mediated Hydrolysis of Deceth-4 Phosphate in Environmental Samples

Enzyme-mediated hydrolysis, particularly by phosphatases, plays a significant role in the breakdown of organic phosphorus compounds in the environment, including phosphate esters gatech.eduscirp.orgscirp.org. Phosphatases are enzymes produced by microorganisms and plants that catalyze the hydrolysis of ester bonds in organic phosphate molecules, releasing inorganic phosphate scirp.org. The activity of these enzymes is influenced by factors such as pH, temperature, and the presence of metal ions gatech.eduscirp.org.

While direct studies on the enzyme-mediated hydrolysis of Deceth-4 phosphate in environmental samples are not specifically highlighted, research on the hydrolysis of other organic phosphates by various phosphatases (acid and alkaline phosphatases from different sources) demonstrates the general principles involved gatech.eduscirp.orgscirp.org. These studies show that phosphatases can hydrolyze a variety of phosphomonoesters, and their efficiency can depend on the enzyme source and substrate structure scirp.orgscirp.org. The release of phosphate from the ester is a key step in the mineralization of organic phosphorus, making it available for biological uptake.

Photodegradation Mechanisms and Products under Simulated Conditions

Photodegradation, the breakdown of compounds by light, can be another important process influencing the fate of Deceth-4 phosphate, particularly in aquatic and atmospheric environments exposed to sunlight slideshare.net. Research in this area often involves simulated conditions using UV or visible light sources to mimic natural sunlight.

UV-Induced Decomposition Pathways of Phosphate Esters